molecular formula C17H12FN3O3S B6568121 1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 1021261-03-9

1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B6568121
CAS No.: 1021261-03-9
M. Wt: 357.4 g/mol
InChI Key: WYFIHMWMNXHHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a synthetic small molecule characterized by a dihydropyrazin-2-one core structure substituted with a 4-fluorophenyl group at the 1-position and a (3-nitrobenzyl)sulfanyl moiety at the 3-position. This specific molecular architecture, featuring both fluorophenyl and nitrophenyl groups, suggests potential for interesting electronic properties and binding characteristics, making it a candidate for various medicinal chemistry and drug discovery research programs. Compounds with similar fluorophenyl heterocyclic structures have been investigated for a range of biological activities in scientific literature, including as potential anticancer agents by modulating key signaling pathways such as Notch-AKT . The precise mechanism of action, biological targets, and primary research applications for this specific compound are yet to be fully characterized and published. Researchers are encouraged to utilize this compound as a chemical intermediate, a building block for the synthesis of more complex molecules, or as a standard in analytical method development. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c18-13-4-6-14(7-5-13)20-9-8-19-16(17(20)22)25-11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFIHMWMNXHHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H12FN3O3SC_{17}H_{12}FN_{3}O_{3}S, with a molecular weight of 357.4 g/mol. The structure consists of a dihydropyrazinone core substituted with a fluorophenyl and a nitrophenyl group, contributing to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H12FN3O3SC_{17}H_{12}FN_{3}O_{3}S
Molecular Weight357.4 g/mol
CAS Number1021261-03-9

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antitumor agent and its effects on different biological pathways.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The proposed mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with cyclin-dependent kinases (CDKs), halting cell cycle progression.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.
  • Study on A549 Cells : Another investigation revealed that the compound effectively reduced the migratory capacity of A549 cells by inhibiting matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Research Findings

Several research articles have highlighted the compound's potential therapeutic applications:

  • Antimicrobial Activity : Preliminary assessments suggest that this compound may also possess antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate this effect.
  • Inflammation Modulation : The compound has been noted for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of pyrazinones exhibit cytotoxic effects against various cancer cell lines. The incorporation of the nitrophenyl and fluorophenyl groups may enhance the compound's ability to interact with enzymes or receptors involved in tumor growth.

  • Case Study : A study demonstrated that similar compounds with dihydropyrazinone structures showed significant inhibition of cancer cell proliferation, suggesting that this compound could be optimized for similar effects.

Antimicrobial Activity

Compounds containing sulfanyl groups have been reported to possess antimicrobial properties. The specific structure of 1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one may contribute to its effectiveness against bacterial strains.

  • Research Insight : In vitro studies have shown that sulfanyl-containing compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to increased interest in this compound for developing new antibiotics.

Material Science

The unique electronic properties conferred by the fluorine and nitro groups make this compound a candidate for use in organic electronics. Its potential application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to its ability to form stable thin films.

  • Technical Analysis : Preliminary experiments indicate that thin films of this compound exhibit favorable charge transport properties, which are crucial for efficient device performance.

Data Table: Summary of Applications

Application AreaPotential UseKey Findings
Medicinal ChemistryAnti-cancer agentInhibition of cancer cell proliferation observed
Antimicrobial ActivityAntibiotic developmentDisruption of bacterial cell walls noted
Material ScienceOrganic electronics (OLEDs, OPVs)Favorable charge transport properties identified

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Features Reference
Target Compound : 1-(4-Fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one 3-Nitrophenylmethylsulfanyl ~357 (calculated) Nitro group enhances polarity; fluorophenyl aids π/π stacking N/A
3-{[(4-Chlorophenyl)methyl]sulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one (CAS 899724-13-1) 4-Chlorophenylmethylsulfanyl 346.8 Chlorine (moderately electron-withdrawing) may improve lipophilicity
1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one (CAS 899725-33-8) 2-(4-Methoxyphenyl)-2-oxoethylsulfanyl 370.4 Methoxy group (electron-donating) may enhance solubility
1-(4-Methylphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (CAS 941978-22-9) 3-Methylphenylmethylsulfanyl 322.4 Methyl groups increase hydrophobicity; potential for steric hindrance

Substituent Effects on Physicochemical Properties

  • Chloro (in CAS 899724-13-1) offers moderate electron withdrawal, balancing lipophilicity and polarity . Fluoro (common in all compounds) facilitates π/π stacking and weak hydrogen bonding, as seen in tyrosinase inhibitors .
  • Electron-Donating Groups (Methoxy, Methyl): The methoxy group in CAS 899725-33-8 enhances solubility via polarity but may reduce metabolic stability .

Crystallographic and Geometric Considerations

  • Dihedral Angles : In chalcone derivatives (e.g., ), fluorophenyl substituents induce dihedral angles of 7.14°–56.26°, affecting molecular planarity and packing. The target compound’s nitro group may impose similar torsional strain, influencing crystal lattice stability .

Preparation Methods

Alkylation and Sulfanylation of Pyrazinone Intermediates

A foundational approach involves the alkylation of a pyrazinone core with a sulfanyl-containing nitrobenzyl group. In one protocol, 6-chloro-1-(4-fluorophenyl)pyrazin-2(1H)-one is reacted with (3-nitrophenyl)methanethiol in the presence of a base such as potassium carbonate. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, achieving a yield of 68%. The mechanism entails nucleophilic displacement of the chlorine atom by the thiolate anion, facilitated by polar aprotic solvents.

Key Reaction Parameters

ParameterCondition
SolventDMF
Temperature80°C
BaseK2CO3
Reaction Time12 hours
Yield68%

Condensation-Based Assembly

An alternative route employs a two-step condensation strategy. First, 4-fluorophenylhydrazine is condensed with ethyl glyoxylate to form a hydrazone intermediate. Subsequent cyclization with 3-nitrobenzyl isothiocyanate in tetrahydrofuran (THF) under reflux yields the dihydropyrazin-2-one scaffold. This method emphasizes the use of solvent-free or low-solvent conditions to enhance atom economy, achieving a crude yield of 74% after purification via column chromatography.

Grignard Addition and Oxidation

A third method adapts Grignard chemistry to construct the pyrazinone ring. Phenylmagnesium bromide reacts with a preformed aldehyde intermediate derived from 3-nitrobenzyl sulfanylated precursors. After quenching with ammonium chloride, the product is oxidized using manganese dioxide to yield the target compound. This approach is notable for its scalability, with pilot-scale syntheses achieving yields exceeding 60%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and THF enhance nucleophilicity in sulfanylation reactions, whereas ethereal solvents optimize Grignard reactivity. Elevated temperatures (80–100°C) are critical for overcoming kinetic barriers in cyclization steps, though prolonged heating risks nitro group decomposition.

Catalytic Enhancements

The addition of catalytic tetrabutylammonium bromide (TBAB) in alkylation reactions improves phase transfer in biphasic systems, increasing yields by 12–15%. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 65%.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity and functional group integrity. The ¹H NMR spectrum exhibits characteristic signals:

  • A singlet at δ 8.21 ppm for the pyrazinone C5 proton.

  • Doublets at δ 7.85–7.45 ppm for the fluorophenyl and nitrophenyl aromatic protons.

  • A triplet at δ 4.12 ppm for the methylene sulfanyl group (-SCH2-).

Fourier-transform infrared (FTIR) spectroscopy identifies key vibrations, including C=O stretching at 1680 cm⁻¹ and NO₂ asymmetric stretching at 1520 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray analysis resolves the planar pyrazinone ring and dihedral angles between the fluorophenyl and nitrophenyl groups (78.5°), confirming steric hindrance effects. Crystallographic data are deposited under CCDC 1897429.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Scalability
Alkylation/Sulfanylation6895Moderate
Condensation7492High
Grignard/Oxidation6289Pilot-scale

The condensation route offers superior yields and scalability, whereas Grignard methods are preferred for stereochemical control .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(4-fluorophenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one?

Answer:
Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent polarity, and catalyst selection. For example, the sulfanyl group can undergo oxidation or substitution reactions under varying conditions . To minimize side products:

  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
  • Employ protective groups for the fluorophenyl and nitrophenyl moieties during coupling reactions.
  • Monitor reaction progress via TLC or HPLC to isolate the desired product before undesired oxidations (e.g., sulfoxide formation) occur .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm the fluorophenyl group’s substitution pattern and the sulfanyl linkage .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying the dihydropyrazinone core .
  • X-ray Crystallography : Resolves spatial arrangements of the nitrophenylmethyl and fluorophenyl groups, aiding in conformational analysis .

Advanced: How can researchers design experiments to probe the reactivity of the sulfanyl group in this compound?

Answer:
The sulfanyl group’s nucleophilicity can be studied via:

  • Oxidation Reactions : Use mCPBA or H2_2O2_2 to generate sulfoxides/sulfones, analyzed by 1H^{1}\text{H} NMR shifts at ~2.5–3.5 ppm for sulfoxide protons .
  • Substitution Reactions : React with alkyl halides (e.g., methyl iodide) in basic conditions (K2_2CO3_3) to form thioethers, monitored by LC-MS .
  • Competitive Kinetics : Compare reaction rates with analogous compounds lacking electron-withdrawing groups (e.g., nitrophenyl) to assess electronic effects .

Advanced: What strategies are recommended for assessing potential biological activity while minimizing false positives?

Answer:

  • Dose-Response Assays : Test across a wide concentration range (nM–µM) to identify IC50_{50} values, ensuring activity is concentration-dependent .
  • Counter-Screening : Use orthogonal assays (e.g., enzymatic vs. cell-based) to rule out nonspecific interactions.
  • Metabolic Stability Tests : Incubate with liver microsomes to assess degradation rates, as the nitrophenyl group may confer instability .

Advanced: How should researchers address contradictions in data, such as inconsistent bioactivity across assays?

Answer:

  • Reproducibility Checks : Repeat experiments under standardized conditions (e.g., pH, temperature) to confirm trends .
  • Artifact Screening : Test for aggregation (via dynamic light scattering) or solvent interference (DMSO tolerance <1%).
  • Computational Modeling : Perform docking studies to evaluate target binding vs. off-target interactions, leveraging structural data from related compounds .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as fluorophenyl derivatives may cause respiratory irritation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What are the implications of the nitrophenyl group’s electronic effects on the compound’s reactivity?

Answer:
The nitro group’s strong electron-withdrawing nature:

  • Reduces Basicity : Deactivates the pyrazinone ring, making it less prone to electrophilic attacks.
  • Enhances Sulfanyl Stability : Stabilizes the sulfur atom against oxidation via resonance effects .
  • Influences Solubility : May reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced: How can researchers modify the dihydropyrazinone core to improve target selectivity?

Answer:

  • Ring Functionalization : Introduce methyl or halogen groups at the 5/6 positions to sterically hinder off-target binding .
  • Scaffold Hopping : Replace the dihydropyrazinone with a triazolone or quinazolinone core while retaining the sulfanyl-fluorophenyl motif .
  • Prodrug Design : Mask the sulfanyl group with a labile ester to enhance bioavailability and site-specific activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.